Product packaging for 2-Bromophenethylamine(Cat. No.:CAS No. 65185-58-2)

2-Bromophenethylamine

Cat. No.: B104595
CAS No.: 65185-58-2
M. Wt: 200.08 g/mol
InChI Key: ITRNQMJXZUWZQL-UHFFFAOYSA-N
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Description

May darken in storage>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B104595 2-Bromophenethylamine CAS No. 65185-58-2

Properties

IUPAC Name

2-(2-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRNQMJXZUWZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370117
Record name 2-Bromophenethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65185-58-2
Record name 2-Bromophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromophenethylamine
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Ii. Synthetic Methodologies and Chemical Transformations of 2 Bromophenethylamine

Advanced Synthetic Routes for 2-Bromophenethylamine and its Derivatives

The synthesis of this compound and its modified analogues is crucial for their application in more complex molecular architectures. This involves not only the efficient introduction of the bromo and amino functionalities but also the subsequent modification of the amine group and the control of stereochemistry.

The direct bromination of phenethylamine (B48288) can be challenging due to the activating nature of the amino group, which can lead to multiple halogenations and side reactions. To achieve selective monobromination at the ortho position, protecting group strategies are often employed. The synthesis typically involves the bromination of a phenylethylamine precursor. ontosight.ai The use of N-bromosuccinimide (NBS) is a common method for achieving selective bromination. alfa-chemistry.comresearchgate.net The reaction conditions, including the choice of solvent and the presence of a catalyst, are critical for controlling the regioselectivity of the bromination. For instance, the bromination of 2,5-dimethoxyphenethylamine with elemental bromine in acetic acid has been shown to yield the 4-bromo derivative. mdpi.com

The primary amine of this compound offers a reactive handle for various modifications, including alkylation and acylation, to generate a diverse library of derivatives. Alkylation introduces alkyl groups to the nitrogen atom, which can be achieved through reactions with alkyl halides. ontosight.ai For example, N,N-dimethyl-2-bromophenylethylamine can be synthesized by the alkylation of this compound. ontosight.ai Acylation, the introduction of an acyl group, is another common transformation. This is often carried out using acyl chlorides or anhydrides and is a key step in the synthesis of various derivatives, including those used in analytical derivatization for techniques like gas chromatography-mass spectrometry (GC-MS). ceon.rs These modifications are essential for altering the steric and electronic properties of the molecule, which can influence its reactivity in subsequent transformations.

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry. Stereoselective methods aim to control the formation of chiral centers in the molecule. One approach involves the use of chiral auxiliaries or catalysts during the synthesis. For instance, stereoselective and regioselective ring-opening of aziridinium (B1262131) ions derived from β-2-phenylglycinol analogues can produce chiral β-bromo-phenethylamine derivatives. google.com Another strategy involves the enantioselective reduction of a prochiral ketone or imine precursor. While specific examples for this compound are not extensively documented in the provided results, the general principles of asymmetric synthesis are applicable. acs.org The development of such stereoselective routes is crucial for accessing specific stereoisomers with distinct biological activities.

Palladium-Catalyzed Reactions Involving this compound

The presence of both an aryl bromide and a primary amine makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions have proven to be powerful tools for the synthesis of heterocyclic compounds.

One of the most significant applications of this compound is in the synthesis of indoles and indolines via intramolecular palladium-catalyzed N-arylation, a type of Buchwald-Hartwig amination. mdpi.comresearchgate.netresearchgate.net This reaction involves the formation of a new carbon-nitrogen bond within the same molecule to construct the five-membered nitrogen-containing ring.

The reaction conditions, particularly the temperature, play a crucial role in determining the final product. The intramolecular cross-coupling of 2-bromophenethylamines using a palladium on carbon (Pd/C) catalyst with a ligand such as bis(diphenylphosphino)ferrocene (DPPF) and a base like sodium tert-butoxide (NaOt-Bu) at 140°C selectively yields indolines. thieme-connect.com In contrast, increasing the reaction temperature to 200°C under similar conditions leads to the formation of indoles. thieme-connect.commdpi.com This temperature-dependent selectivity is a valuable tool for synthetic chemists.

The general reaction scheme can be summarized as follows:

This compound Derivative → [Pd Catalyst, Ligand, Base, 140°C] → Indoline (B122111) Derivative

This compound Derivative → [Pd Catalyst, Ligand, Base, 200°C] → Indole (B1671886) Derivative

The efficiency of this cyclization has been demonstrated for a variety of substituted 2-bromophenethylamines, providing access to a wide range of functionalized indoline and indole scaffolds. organic-chemistry.org

Table 1: Palladium-Catalyzed Intramolecular Amination of this compound

Substrate Catalyst System Temperature (°C) Product Yield (%) Reference
This compound 10% Pd/C, DPPF, NaOt-Bu 140 Indoline High thieme-connect.com

This table is representative and specific yields can vary based on the substituents on the starting material and precise reaction conditions.

Beyond intramolecular cyclizations, this compound can also participate in intermolecular palladium-catalyzed reactions. A notable example is a one-pot synthesis of N-arylindoles. This process involves the initial intramolecular amination to form an indole, which then undergoes an intermolecular N-arylation with an aryl bromide in the same reaction vessel. thieme-connect.commdpi.com This tandem reaction, catalyzed by palladium on carbon, provides an efficient route to complex N-arylindole structures from simple starting materials. jspc-home.com

Furthermore, the aryl bromide moiety of this compound can undergo other palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, prior to or after modification of the amine group, further expanding its synthetic utility. rsc.orgsci-hub.se

Mechanistic Studies of Palladium-Mediated Transformations

The transformation of this compound and its derivatives using palladium catalysts is a key area of research, particularly for the synthesis of heterocyclic structures like indoles. Mechanistic studies have shed light on the intricate pathways governing these reactions. Generally, these transformations operate via one of two primary mechanistic manifolds: a Pd(II)/Pd(0) cycle or a Pd(II)/Pd(IV) cycle. nih.gov

In the context of this compound, a prominent application is its intramolecular cyclization to form indoline, which can then be dehydrogenated to indole. nih.gov A plausible mechanism for this palladium-catalyzed process begins with the formation of a cyclopalladated intermediate. nih.gov This involves a ligand-directed C–H activation at the palladium(II) center. nih.gov Following the formation of this palladacycle, the reaction can proceed through different pathways. One proposed route involves a two-electron oxidation of the palladacycle to a Pd(IV) species, followed by C–N bond-forming reductive elimination to release the cyclized product. nih.gov

Alternatively, a Pd(II)/Pd(0) pathway can be operative. nih.gov In such cases, the functionalization occurs through a reductive process, like reductive elimination, to yield the product and a Pd(0) intermediate. This Pd(0) species is then re-oxidized to regenerate the active Pd(II) catalyst, completing the catalytic cycle. nih.gov The synthesis of N-arylindoles from this compound has been achieved through a one-pot, two-step procedure involving an initial palladium-catalyzed cyclization followed by a subsequent N-arylation, demonstrating the versatility of palladium catalysis in these transformations. nih.gov

Table 1: Key Features of Proposed Palladium-Catalyzed Mechanisms
Mechanistic PathwayKey IntermediateOxidation State ChangesFinal StepReference
Pd(II)/Pd(IV)Pd(IV) palladacyclePd(II) → Pd(IV) → Pd(II)C-N Reductive Elimination nih.gov
Pd(II)/Pd(0)Pd(0) complexPd(II) → Pd(0) → Pd(II)Oxidation of Pd(0) nih.gov
Intramolecular CyclizationCyclopalladated intermediateVariesReductive Elimination nih.govnih.gov

Derivatization Techniques for Analytical and Research Applications

Due to the inherent chemical properties of phenethylamines, such as high polarity and the presence of an active amine group, direct analysis by methods like gas chromatography-mass spectrometry (GC-MS) can be challenging. shimadzu.comshimadzu.com These compounds often exhibit poor chromatographic behavior and may not produce clear mass spectra. shimadzu.comshimadzu.com To overcome these issues, derivatization techniques are commonly employed to convert the analyte into a form more suitable for analysis. jfda-online.com

Acylation for Enhanced Chromatographic Detection

Acylation is a widely used derivatization strategy for primary and secondary amines, including this compound and its analogues. ceon.rsresearch-solution.com This process involves introducing an acyl group, which protects the active hydrogen on the amine, thereby increasing the analyte's stability and volatility while reducing its polarity. research-solution.comresearchgate.net This leads to improved peak shapes, better resolution, and enhanced sensitivity in gas chromatography. jfda-online.comceon.rs

Common acylation reagents include trifluoroacetic (TFA) anhydride (B1165640) and N-methyl-bis-trifluoroacetamide (MBTFA). shimadzu.comceon.rs For instance, TFA derivatization has been shown to significantly improve the ability to differentiate between various phenethylamines that would otherwise yield poor mass spectral information. shimadzu.comshimadzu.com In one application, the acylation of 2,5-dimethoxy-4-bromophenethylamine (2C-B) with MBTFA resulted in a stable TFA derivative that gave a significantly enhanced response in the gas chromatograph compared to the underivatized parent compound. ceon.rs Automated on-column derivatization methods have also been developed, which shorten sample pretreatment times by allowing for the direct analysis of extracted samples without additional offline steps. shimadzu.comshimadzu.com

Table 2: Common Acylation Reagents for Phenethylamine Derivatization
ReagentAbbreviationAnalyte Functional GroupKey Benefit for GC-MSReference
Trifluoroacetic AnhydrideTFAAPrimary/Secondary AmineIncreases volatility, improves spectral differentiation shimadzu.comshimadzu.com
N-methyl-bis-trifluoroacetamideMBTFAPrimary/Secondary AmineForms stable derivatives with enhanced GC response ceon.rs
Heptafluorobutyric AnhydrideHFBAPrimary/Secondary AmineCreates stable, volatile derivatives for quantification nih.gov
Propionic Anhydride-Primary/Secondary AmineImproves chromatographic separation of isomers researchgate.net

Formation of Stable Derivatives for Spectroscopic Analysis

The goal of derivatization extends beyond just improving chromatographic performance; it is also crucial for forming stable products that yield clear and interpretable data in spectroscopic analysis, particularly mass spectrometry. ceon.rs The acylated derivatives formed using reagents like MBTFA or heptafluorobutyric anhydride are not only more volatile but are also chemically stable, allowing for reliable and reproducible analysis. ceon.rsnih.gov

The derivatization of phenethylamines is often necessary for their analysis in biological samples for both clinical and forensic toxicology. ceon.rs The resulting derivatives, such as the TFA derivative of 2C-B, produce characteristic mass spectra that are essential for unequivocal identification and quantification. ceon.rs Furthermore, specialized chiral derivatizing agents can be used to convert enantiomers of a chiral phenethylamine into diastereomers. These diastereomers can then be separated and analyzed using standard achiral chromatographic columns, providing a method for stereoselective analysis. sigmaaldrich.com

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, aiming to develop processes that are more efficient, use less hazardous materials, and minimize environmental impact. The synthesis of this compound and related structures is an area where these principles are being actively applied.

One significant green chemistry approach involves the use of heterogeneous catalysts, such as palladium on carbon (Pd/C). mdpi.comresearchgate.net These catalysts are easily separated from the reaction mixture, allowing for their recovery and reuse, which reduces waste and prevents contamination of the final product with residual metals. researchgate.net For example, a ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction has been developed that proceeds under mild conditions at room temperature and in aqueous media, representing an environmentally friendly process. mdpi.com

Another green strategy focuses on replacing hazardous reagents and solvents. A simple, high-yielding, and rapid method for synthesizing substituted phenethylamines involves the reduction of β-nitrostyrenes using sodium borohydride (B1222165) and catalytic amounts of copper(II) chloride. beilstein-journals.orgaau.dk This method serves as a greener alternative to traditional reductions that may use environmentally concerning reagents like mercury amalgams. beilstein-journals.org Furthermore, the development of synthetic protocols that utilize alternative energy sources, such as microwave or ultrasound assistance, can lead to more efficient and sustainable processes, sometimes allowing for reactions to be conducted in aqueous media with minimal use of organic solvents. researchgate.netmdpi.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Phenethylamines
FeatureTraditional ApproachGreen Chemistry ApproachExampleReference
Catalyst Homogeneous (e.g., Pd complexes)Heterogeneous (e.g., Pd/C), Ligand-freePd/C in aqueous media for coupling reactions mdpi.comresearchgate.net
Reagents Use of hazardous materials (e.g., Al/Hg amalgam)Less toxic, catalytic reagentsNaBH₄/CuCl₂ for reduction of β-nitrostyrenes beilstein-journals.orgaau.dk
Solvents Organic solventsAqueous media, minimal organic solventsUltrasound-assisted synthesis in water researchgate.net
Conditions Often harsh conditions, high temperaturesMild conditions (e.g., room temperature)Ligand-free Suzuki-Miyaura at room temperature mdpi.com
Efficiency Multi-step, time-consumingOne-pot reactions, faster reaction timesOne-pot reduction of β-nitrostyrenes (10-30 min) aau.dk

Iii. Pharmacological and Neurochemical Investigations of 2 Bromophenethylamine and Its Analogues

Receptor Binding and Agonist/Antagonist Profiles

The primary mechanism of action for many psychedelic compounds, including 2-Bromophenethylamine and its relatives, involves their interaction with serotonin (B10506) receptors. However, their full pharmacological profile is often broader, encompassing other receptor systems and transporters.

Serotonin Receptor (5-HT2A, 5-HT2B, 5-HT2C) Interactions

This compound, also known as 2C-B, and its analogues are known to interact potently with serotonin 5-HT2 receptors. nih.govresearchgate.net 2C-B itself is characterized as a partial agonist at human serotonin 5-HT2A and 5-HT2C receptors. wikipedia.org This partial agonism suggests a ceiling to its receptor-activating effects, distinguishing it from full agonists.

Research has demonstrated that the nature of the substituent at the 4-position of the phenethylamine (B48288) ring significantly influences antagonist potency at the 5-HT2A receptor, with a rank order of 2C-I > 2C-B > 2C-D > 2C-H. researchgate.net Interestingly, in Xenopus oocytes, 2C-I and 2C-B were found to selectively block the 5-HT2A receptor but not the 5-HT2C receptor. researchgate.net

The introduction of an N-benzyl group to phenethylamine hallucinogens, creating the NBOMe series, markedly increases binding affinity and functional activity at the 5-HT2A receptor. nih.govchemrj.org For instance, 25B-NBOMe, the N-(2-methoxybenzyl) derivative of 2C-B, is a potent full agonist for the 5-HT2A receptor. wikipedia.org It exhibits high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors, with some studies indicating a degree of selectivity for the 5-HT2A subtype. wikipedia.org The N-benzyl substitution generally leads to a significant increase in both binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.gov

The affinity of these compounds for the 5-HT2B receptor is a notable consideration, as prolonged activation of this receptor has been associated with cardiac valvulopathy. nih.gov While NBOMe compounds do interact with the 5-HT2B receptor, their affinity and efficacy at this subtype are generally lower than at the 5-HT2A or 5-HT2C receptors. nih.gov

Interactive Table: Receptor Binding Affinities (Ki, nM) of this compound Analogues

Compound5-HT2A5-HT2B5-HT2C
2C-B---
25B-NBOMe0.5 - 1.70.5 - 1.70.5 - 1.7
25I-NBOMe---
2C-I---
2C-D---
2C-H---

Norepinephrine (B1679862) and Dopamine (B1211576) Transporter Inhibition Studies

The interaction of this compound and its analogues with monoamine transporters, which are responsible for the reuptake of neurotransmitters like norepinephrine and dopamine from the synaptic cleft, has also been a subject of investigation.

Studies on several members of the 2C series, including 2C-C, 2C-D, 2C-E, 2C-I, and 2C-T-2, have shown that they are not potent monoamine releasing agents for serotonin, norepinephrine, or dopamine. wikipedia.org The N-benzyl substitution in the NBOMe series, however, does increase binding affinity for monoamine transporters, although these affinities are generally in the low to mid-micromolar range. nih.gov This suggests a relatively weak interaction compared to their high-affinity binding at serotonin receptors.

Exploration of Other Neurotransmitter Systems (e.g., Oxytocin)

Beyond the serotonergic and monoaminergic systems, there is emerging evidence that psychedelic compounds can influence other neurotransmitter systems, such as the oxytocin (B344502) system. While direct binding studies of this compound to the oxytocin receptor are not detailed in the provided results, the broader class of psychedelics has been shown to affect oxytocin levels. For instance, LSD has been reported to increase plasma oxytocin levels, an effect that is blocked by a 5-HT2A receptor antagonist. researchgate.net This suggests an indirect modulation of the oxytocin system, likely downstream of 5-HT2A receptor activation. Given that 2C-B also acts on 5-HT2A receptors, it is plausible that it could have similar indirect effects on oxytocin, which may contribute to its reported prosocial or empathogenic qualities. sci-hub.se

In Vitro Pharmacological Assays

To further elucidate the molecular mechanisms of action of this compound and its analogues, various in vitro pharmacological assays are employed. These assays provide detailed information about how these compounds interact with and activate their target receptors at a cellular level.

Receptor Recruitment Assays (e.g., βarr2, miniGαq)

Receptor activation by agonists like this compound analogues can trigger different intracellular signaling pathways. Two key proteins involved in this process are Gαq and β-arrestin2 (βarr2). Assays that measure the recruitment of these proteins to the activated receptor can reveal "biased agonism," where a compound preferentially activates one pathway over another. researchgate.netugent.be

Studies using βarr2 and miniGαq recruitment assays have shown that N-benzyl substitution in the NBOMe series often leads to higher potencies and efficacies compared to their 2C-X counterparts. researchgate.netresearchgate.net Interestingly, the lipophilicity of 2C-X phenethylamines has been correlated with their efficacy in both assays, with a stronger correlation observed in the miniGαq assay. researchgate.net Some N-benzyl substituted analogues have demonstrated a statistically significant preference for β-arrestin2 recruitment over miniGαq activation. ugent.be This biased signaling may have implications for the specific psychological effects of these compounds, as the Gαq pathway is thought to be primarily responsible for the hallucinogenic effects of psychedelics. aau.dk

Interactive Table: Functional Potency (EC50, nM) in Recruitment Assays

Compoundβ-arrestin2 RecruitmentminiGαq Recruitment
4-bromo analogues11-2923-49
25I-NBOMe--
25H-NBOMe--
LSD--

Cell-Based Functional Assays

In addition to recruitment assays, other cell-based functional assays are used to characterize the activity of these compounds. For example, phosphoinositide (PI) hydrolysis assays measure the production of inositol (B14025) phosphates, a downstream signaling event following Gαq activation. nih.govacs.orgnih.gov These assays have confirmed that N-benzyl phenethylamines are potent and highly efficacious agonists at the 5-HT2A receptor. acs.org

Furthermore, some conformationally restricted analogues of 2C-B have been found to be functionally selective agonists at the 5-HT2A receptor. nih.gov For instance, one such analogue displayed significantly greater potency in stimulating phosphoinositide turnover compared to its ability to produce arachidonic acid release. nih.gov This functional selectivity highlights the potential to develop compounds with more targeted pharmacological profiles.

Preclinical Studies in Animal Models

Animal models are indispensable for characterizing the pharmacological and toxicological profiles of novel psychoactive substances. They allow for controlled investigation into behavioral, neurodevelopmental, and neurophysiological effects that are critical for understanding a compound's mechanism of action.

Behavioral assessments in preclinical models offer a window into the potential cognitive and psychomotor effects of a substance. For analogues of this compound, such as 2C-B, studies have explored effects on motor function and spatial memory.

Investigations into the effects of 2,5-dimethoxy-4-bromophenethylamine (2C-B) on psychomotor function have revealed measurable changes. In a placebo-controlled study involving healthy, psychedelic-experienced participants, administration of 2C-B was associated with a slowing of psychomotor speed. biorxiv.orgbiorxiv.orgmaastrichtuniversity.nlresearchgate.net This effect was evaluated using standardized cognitive tests, including the Digit Symbol Substitution Test (DSST), which requires participants to quickly and accurately match symbols to corresponding numbers. biorxiv.orgresearchgate.net The performance on this task indicated that 2C-B produced psychomotor slowing comparable to that induced by psilocybin. biorxiv.orgmaastrichtuniversity.nlresearchgate.net

Interactive Data Table: Psychomotor and Cognitive Task Findings for 2C-B

Assessment ToolMeasured EffectCompoundFindingCitations
Digit Symbol Substitution Test (DSST)Psychomotor Speed2C-BEquivalent psychomotor slowing compared to psilocybin. biorxiv.org, biorxiv.org, maastrichtuniversity.nl, researchgate.net, researchgate.net
Tower of London (TOL)Planning, Spatial Memory2C-BEquivalent impairment compared to psilocybin. biorxiv.org, biorxiv.org, maastrichtuniversity.nl, researchgate.net, researchgate.net
Spatial Memory Task (SMT)Spatial Memory2C-BEquivalent impairment compared to psilocybin. biorxiv.org, biorxiv.org, maastrichtuniversity.nl, researchgate.net, researchgate.net

The evaluation of spatial memory is crucial for understanding a compound's impact on cognitive functions related to navigation and orientation. Studies on 2C-B have demonstrated its capacity to induce spatial memory impairments. biorxiv.orgmaastrichtuniversity.nlresearchgate.net In a comparative study, participants who received 2C-B showed deficits in spatial memory, as measured by the Spatial Memory Task (SMT) and the Tower of London (TOL) test, which assesses planning and problem-solving abilities that rely on spatial reasoning. biorxiv.orgresearchgate.net The degree of impairment observed under the influence of 2C-B was found to be equivalent to that caused by psilocybin, suggesting comparable effects on the neural circuits governing these cognitive functions. biorxiv.orgmaastrichtuniversity.nlresearchgate.net

The zebrafish (Danio rerio) has emerged as a valuable model for assessing the neurodevelopmental toxicity of chemical substances due to its rapid external development and genetic tractability. nih.gov Research utilizing this model has shed light on the potential risks of exposure to brominated phenethylamines during early development.

A study investigating the teratogenic and neurotoxic potential of 2,5-dimethoxy-4-bromophenethylamine (2C-B) in zebrafish larvae revealed significant developmental effects. Exposure to 2C-B induced notable dysmorphological changes in the developing larvae. frontiersin.org Furthermore, standard behavioral assays showed that the compound affected larval movement, which can be an indicator of developmental neurotoxicity. frontiersin.org These findings highlight the potential for 2C-B to act as a developmental neurotoxicant, particularly impacting morphological development and motor function in this animal model. frontiersin.orgmaynoothuniversity.ie

Functional magnetic resonance imaging (fMRI) allows for the non-invasive mapping of brain activity and connectivity, providing insights into how psychoactive compounds modulate neural networks.

Advanced neuroimaging techniques have been employed to map the acute effects of 2,5-dimethoxy-4-bromophenethylamine (2C-B) on functional brain organization. In a study using 7T resting-state fMRI with healthy volunteers, 2C-B was found to significantly alter brain connectivity patterns when compared to a placebo. biorxiv.orgbiorxiv.org

Key findings from this research include:

Reduced Intra-Network Connectivity : Both 2C-B and psilocybin selectively decreased static functional connectivity (sFC) within established brain networks, a phenomenon sometimes referred to as network "disintegration". biorxiv.orgbiorxiv.org

Increased Inter-Network Connectivity : The compound broadly increased connectivity between different brain networks and between subcortical and cortical regions. biorxiv.orgbiorxiv.org

Distinct Connectivity Profile : Compared to psilocybin, 2C-B showed less pronounced reductions in between-network functional connectivity but did elicit elevations in transmodal static functional connectivity. biorxiv.org

These alterations in the spatiotemporal organization of the brain are thought to align with the distinct pharmacological profiles of these compounds, highlighting the role of different monoaminergic transporter and serotonergic receptor affinities in shaping functional brain dynamics. biorxiv.orgbiorxiv.org

Interactive Data Table: Summary of fMRI Findings for 2C-B vs. Psilocybin

Connectivity MeasureEffect of 2C-B (compared to Placebo)Effect of Psilocybin (compared to Placebo)Direct Comparison (2C-B vs. Psilocybin)Citations
Intra-Network Static FC (sFC)ReducedReducedSimilar reductions biorxiv.org, biorxiv.org
Between-Network/Subcortical-Cortical FCIncreasedIncreased2C-B showed less pronounced reductions in between-network FC biorxiv.org, biorxiv.org
Transmodal sFCElevatedNot specified as elevated2C-B showed elevations biorxiv.org
Global Brain ComplexityIncreasedIncreasedSimilar increases biorxiv.org, biorxiv.org

Neuroimaging Studies (e.g., fMRI)

Analysis of Functional Connectivity (Static and Dynamic)

Recent studies utilizing resting-state functional MRI (fMRI) on compounds like 2C-B have demonstrated marked changes in both static functional connectivity (sFC) and dynamic functional connectivity (dFC). biorxiv.org For instance, 2C-B has been shown to decrease intra-network sFC, particularly within the default mode network (DMN) and visual network (VIS), a phenomenon often referred to as network "disintegration". biorxiv.org Concurrently, it broadly increases connectivity between different networks and between subcortical and cortical regions. biorxiv.org

Dynamic functional connectivity, which examines how connectivity patterns change over time, is also significantly altered. For both 2C-B and psilocybin, changes in dFC from placebo were best explained by an inverse relationship with 5-HT₂A receptor density, indicating that dFC variance decreases as the spatial density of these receptors increases. biorxiv.org Furthermore, the complexity of the brain's spontaneous activity, as measured by sample entropy (sampEn), has been shown to increase under the influence of these compounds, and this increase is inversely correlated with 5-HT₁A receptor density. biorxiv.org These findings highlight how pharmacology shapes functional brain dynamics, suggesting that this compound, as a structural analogue, might induce similar, though likely quantitatively different, alterations in brain connectivity. biorxiv.orgnih.gov

Correlation with Monoaminergic Transporter and Serotonergic Receptor Binding

The interaction of phenethylamines with monoamine transporters (MATs) and serotonin receptors is central to their neurochemical effects. wikipedia.org MATs, which include transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft. wikipedia.org Serotonin receptors, particularly the 5-HT₂A subtype, are primary targets for many psychedelic phenethylamines. koreascience.kr

Research on phenethylamine derivatives indicates that their affinity for MATs can be significantly influenced by their chemical structure. For example, halogenated derivatives often exhibit potent serotonin uptake inhibition. researchgate.net The selectivity of these compounds for DAT versus SERT tends to decrease as the size of the substituent at the para-position increases. researchgate.net

Structure-Activity Relationships (SAR) and Structure-Toxicity Relationships (STR)

Elucidation of Key Structural Determinants for Activity

The structure-activity relationship (SAR) of phenethylamines is a field of intense study, aiming to understand how specific structural features influence their biological activity. For phenethylamine derivatives, the substitution pattern on the phenyl ring is a critical determinant of their pharmacological profile.

Studies on a range of phenethylamine derivatives have shown that substitutions at the 2, 5, and 4 positions of the phenyl ring are particularly important. The 2,5-dimethoxy substitution pattern, common in the "2C" series of compounds, is a key feature. The nature of the substituent at the 4-position significantly modulates activity. Halogenation at this position, as seen in 2C-B (bromine) and 2C-I (iodine), generally confers high affinity for the 5-HT₂A receptor. biomolther.orgresearchgate.net In general, alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon have a positive effect on binding affinity for the 5-HT₂A receptor. koreascience.krbiomolther.org

The introduction of an N-benzyl group, creating the NBOMe series of compounds, dramatically increases affinity and potency at the 5-HT₂A receptor compared to their 2C counterparts. nih.govmdpi.com This highlights the significance of the amine substituent in receptor interaction.

Impact of Substituents on Receptor Efficacy and Potency

Substituents not only affect binding affinity but also the efficacy (the ability to produce a biological response) and potency (the concentration required to produce an effect) of phenethylamines at their target receptors.

For the 2C series, the lipophilicity of the 4-substituent has been correlated with efficacy in both G-protein and β-arrestin signaling pathways at the 5-HT₂A receptor. acs.org Molecular docking studies suggest that the 4-substituent fits into a hydrophobic pocket of the receptor, which may contribute to this effect. acs.org

The position of methoxy (B1213986) groups on the phenyl ring also has a dramatic impact on receptor activation. acs.org For example, in the NBOMe series, the presence of a 2-methoxy group is crucial for high potency, while its absence leads to a marked reduction in in vitro potency. acs.org The specific stereochemistry of the molecule can also be a deciding factor in its hallucinogenic potential. sdu.dk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. youtube.comnih.gov In the context of phenethylamines, QSAR models have been developed to predict their affinity and inhibition potential at monoamine transporters. researchgate.net

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical relationship with their biological activity. nih.gov For phenethylamine derivatives, QSAR models have been developed for the reuptake of serotonin, dopamine, and norepinephrine through their respective transporters. researchgate.net These models have shown good predictive accuracy, with high correlation coefficients for both internal and external validation sets. researchgate.net

QSAR studies can identify key molecular descriptors that correlate with activity. For example, in some models for anti-tuberculosis drugs, dipole energy and heat of formation were found to correlate well with activity. nih.gov Such models are valuable tools for designing new molecules with desired pharmacological profiles.

Structural Predisposition for Potential Toxicity

The structural features that confer psychoactivity to phenethylamines can also be associated with potential toxicity. Studies on the "2C" series of compounds have investigated their neurotoxic effects. researchgate.netresearchgate.net

In vitro studies have shown that some 2C compounds can induce cytotoxicity in monoaminergic neuronal cell lines, with some compounds showing higher neurotoxicity than MDMA or methamphetamine at similar concentrations. researchgate.net The mechanisms of toxicity can include the induction of apoptosis. researchgate.net

The introduction of an N-benzyl group to create the NBOMe series, while increasing psychedelic potency, has also been linked to increased toxicity. nih.govmdpi.com The increased lipophilicity and brain permeability of NBOMe compounds can contribute to their cytotoxic effects. nih.gov Furthermore, some studies suggest that brominated compounds like 2C-B and its NBOMe counterpart may be stronger genotoxic agents than their analogues containing other halogens. mdpi.com The inhibition of cytochrome P450 enzymes, such as CYP3A4 and CYP2D6, by these compounds can also impact their metabolism and toxicity. nih.gov

Comparative Pharmacology with Other Psychedelic Phenethylamines (e.g., 2C-B, Psilocybin, Mescaline)

The study of psychedelic compounds involves comparing their interactions with neural receptors and the subsequent behavioral and psychological effects. 2C-B, a phenethylamine derived from mescaline, provides a key point of comparison against the tryptamine (B22526) psilocybin (and its active metabolite, psilocin) and its parent compound, mescaline. biorxiv.orgbiorxiv.org These comparisons help elucidate how subtle differences in chemical structure and receptor interaction can lead to distinct subjective experiences. frontiersin.org

The primary mechanism for classic psychedelics is agonism or partial agonism at the serotonin 5-HT₂A receptor. frontiersin.orgnih.gov However, the diversity in subjective effects among different compounds is often attributed to their varying affinities for a range of other receptors, a concept known as functional selectivity. frontiersin.org

A notable difference lies in the affinity for the 5-HT₁A receptor. Psilocybin's significant interaction with this receptor may contribute to its anxiolytic and mood-elevating properties, which can differ from the effects of 2C-B, which has a much lower affinity for 5-HT₁A. researchgate.netbiorxiv.org One study noted that 2C-B exhibits approximately tenfold greater selectivity for 5-HT₂A over 5-HT₁A compared to psilocybin, which may bias downstream signaling cascades and contribute to experiential differences. biorxiv.org Some research also indicates that 2C-B has secondary affinity for dopamine (D₁, D₂, D₃), adrenergic (α₁, α₂), and histamine (B1213489) (H₁) receptors. biorxiv.org

Compound5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)5-HT₁A (Ki, nM)Primary Class
2C-B8.6 - 144.5 - 47>1000Phenethylamine
Psilocin21 - 14246 - 150130 - 220Tryptamine
Mescaline523 - 37002400 - 4000>10000Phenethylamine

Note: Ki values represent the concentration of a drug that will bind to half of the available receptors; a lower Ki value indicates a higher binding affinity. Values are compiled from various studies and can differ based on experimental conditions. biorxiv.orgresearchgate.netnih.govsdu.dk

Behavioral Effects: In preclinical rodent models, a key behavioral proxy for 5-HT₂A receptor activation is the head-twitch response (HTR). Studies confirm that 2C-B reliably induces the HTR in mice, consistent with its 5-HT₂A agonist activity. biorxiv.orgnih.gov A comparative study found the potency for inducing HTR was higher for 2C-B (ED₅₀ = 2.43 μmol/kg) than for its tetrahydrobenzodifuranyl analog 2C-B-FLY (ED₅₀ = 1.79 μmol/kg), which was roughly equipotent with its non-rigid counterpart. nih.gov

In human clinical studies, 2C-B is often characterized as producing a "lighter" or more manageable psychedelic experience compared to psilocybin. biorxiv.orgnih.gov A direct comparison found that while both compounds produced significant alterations in consciousness, effects related to dysphoria, ego dissolution, and auditory alterations were more pronounced under psilocybin. nih.govbiorxiv.org Participants reported that the subjective effects of 2C-B resolved more quickly, typically within 6 hours, compared to psilocybin. biorxiv.orgbiorxiv.org While both drugs induced visual and perceptual changes, 2C-B was associated with less profound mystical-type experiences and subjective impairment. biorxiv.orgbiorxiv.org

Effect2C-BPsilocybin
Visual AlterationsSignificantSignificant
Ego DissolutionPresent, but less intenseMore pronounced
Emotional IntensityModerate, sometimes described as more "entactogenic"High, often with profound emotional release
Mystical ExperienceLess common/intenseFrequently reported
DurationShorter (approx. 4-6 hours)Longer (approx. 6-8 hours)
Cognitive ImpairmentEquivalent psychomotor slowing and spatial memory impairmentEquivalent psychomotor slowing and spatial memory impairment

Note: Table summarizes general findings from comparative human studies. biorxiv.orgnih.govbiorxiv.orgresearchgate.net

Neural Effects: Functional magnetic resonance imaging (fMRI) studies have revealed both similarities and differences in how 2C-B and psilocybin affect brain function. Both compounds reduce the integrity and connectivity within the default mode network (DMN), a finding common to many psychedelics that is thought to correlate with ego dissolution. biorxiv.orgpnas.org They also both produce an increase in brain signal complexity, particularly in thalamic nuclei, which aligns with the "thalamic gating" model of psychedelic action, suggesting the thalamus allows more sensory information to reach the cortex. nih.govbiorxiv.org

However, distinct neural signatures have been observed. In a direct comparison, 2C-B exhibited less pronounced reductions in between-network functional connectivity than psilocybin. biorxiv.org The spatial distribution of neural effects for both drugs aligns with their differing affinities for various serotonin receptors and monoamine transporters beyond just the 5-HT₂A receptor, highlighting how a diverse receptor profile shapes the ultimate functional and subjective outcome. biorxiv.org

The distinct pharmacological and experiential profile of 2C-B compared to psilocybin has significant implications for its potential therapeutic use. As researchers explore "next-generation" psychedelic-assisted therapies, compounds are being sought that can be tailored to specific clinical needs. biorxiv.org

The shorter duration and subjectively "lighter" nature of 2C-B could be advantageous in a clinical setting. biorxiv.orgnih.gov A shorter-acting psychedelic may be more practical for outpatient treatment models, reducing the time patients need to spend in a clinical environment. Furthermore, for individuals who may be anxious about the intensity of a full mystical experience or profound ego dissolution, a compound like 2C-B might offer a more tolerable entry point into psychedelic therapy while still producing therapeutically relevant changes in perception and emotion. biorxiv.orgbiorxiv.org

The different receptor binding profile may also lead to different therapeutic applications. While the profound mystical experiences often induced by psilocybin (and linked to its 5-HT₁A activity) have been correlated with long-term positive outcomes in treating depression and anxiety, the unique profile of 2C-B might be suited for other conditions where cognitive and perceptual flexibility are desired without the intense emotional and existential introspection. researchgate.netjpn.ca The investigation into analogues of this compound, like 2C-B, underscores a move towards developing psychedelics with more predictable effects and targeted therapeutic actions.

Iv. Analytical Methodologies for Detection and Quantification of 2 Bromophenethylamine

Chromatographic Techniques

Chromatography is central to the analysis of 2-Bromophenethylamine, allowing for its separation from other substances in a complex mixture before detection. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the specific analytical goals.

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For phenethylamines like this compound, which possess polar functional groups, chemical derivatization is a critical step to improve their chromatographic behavior and enhance detection sensitivity.

Derivatization is essential for GC-MS analysis of phenethylamines to increase their volatility and thermal stability. This process involves chemically modifying the primary amine group to create a less polar and more volatile derivative. Acylation is a common and effective derivatization strategy.

Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are frequently used derivatizing agents for amphetamines and related compounds. For instance, in the analysis of the related compound 2C-B, N-methyl-bis-trifluoroacetamide (MBTFA) has been successfully used to create a trifluoroacetyl (TFA) derivative. This derivatization enhances the response in the gas chromatograph compared to the underivatized compound. The reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. A typical protocol might involve heating the sample extract with the derivatizing agent (e.g., MBTFA) at a specific temperature, for example, 70°C for 30 minutes.

The choice of derivatizing agent can impact the sensitivity of the analysis. A comparative study of TFAA, PFPA, and HFBA for a range of amphetamine-related drugs found that PFPA provided the best sensitivity for the target compounds.

Table 1: Common Derivatization Reagents for Phenethylamine (B48288) Analysis

Derivatizing AgentAbbreviationDerivative FormedReference
N-methyl-bis-trifluoroacetamideMBTFATrifluoroacetyl (TFA),
Trifluoroacetic anhydrideTFAATrifluoroacetyl (TFA)
Pentafluoropropionic anhydridePFPAPentafluoropropionyl (PFP)
Heptafluorobutyric anhydrideHFBAHeptafluorobutyryl (HFB)

GC-MS methods have been developed and validated for the detection of phenethylamines in biological fluids such as urine and oral fluid. These matrices are commonly used in clinical and forensic toxicology. The analysis typically involves an initial sample preparation step to extract the target analyte from the complex biological matrix. Solid-phase extraction (SPE) is a frequently employed technique for this purpose. For example, a mixed-mode SPE can be used to isolate phenethylamines from urine.

Following extraction, the analyte is derivatized and then injected into the GC-MS system. A study on the detection of 2C-B in urine utilized SPE followed by derivatization with MBTFA. The method proved to be sensitive and reliable for identifying the compound in a real urine sample. Similar principles are applied for the analysis of oral fluid, where a liquid-liquid extraction might be followed by derivatization before GC-MS analysis.

For quantitative analysis, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This approach significantly increases the sensitivity and selectivity of the analysis, allowing for lower limits of detection and quantification.

In the analysis of the TFA derivative of 2C-B, for example, specific ions (m/z 242, 229, and 148) were monitored for quantification and confirmation. The selection of appropriate quantifier and qualifier ions is crucial for the reliability of the method. Calibration curves are constructed using matrix-matched standards to ensure accuracy, and a good linearity (e.g., r² > 0.999) is typically achieved. The limits of detection (LOD) and quantitation (LOQ) for phenethylamines in biological samples using GC-MS in SIM mode can be in the low nanogram per milliliter (ng/mL) range.

Table 2: Example of GC-MS SIM Parameters for a Derivatized Phenethylamine (2C-B-TFA)

ParameterValueReference
GC ColumnDB-5MS (30 m x 0.25 mm),
Carrier GasHelium
Injection ModeSplitless
Quantifier Ion (m/z)242
Qualifier Ions (m/z)229, 148
Limit of Detection (LOD)2-10 ng/mL,
Limit of Quantitation (LOQ)≤10 ng/mL,

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), offer a powerful alternative to GC-MS, particularly for compounds that are not easily volatilized. A key advantage of LC-MS is that derivatization is often not required, which simplifies sample preparation.

LC-MS/MS methods have been developed for the simultaneous screening of a large number of phenethylamines in biological matrices like urine and hair. These methods typically use a reversed-phase chromatography column, such as a Kinetex PFP or Phenyl-Hexyl column, for separation. The mobile phase usually consists of a gradient mixture of water and acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

Detection is performed using a tandem mass spectrometer, often a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor ion to product ion transition for each analyte, providing excellent specificity and sensitivity. For each phenethylamine, two transitions are typically monitored: one for quantification and another for confirmation.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, higher resolution, and improved sensitivity compared to conventional LC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly efficient and sensitive platform for the analysis of trace levels of substances.

A UPLC-MS/MS method has been validated for the analysis of 75 different phenethylamines, including those from the 2C series, in hair samples. The method involves a simple extraction procedure followed by direct analysis, with a total run time of around 13 minutes. The sensitivity of such methods is remarkable, with limits of detection in the picogram per milligram (pg/mg) range for hair samples. This high sensitivity makes UPLC-MS/MS particularly suitable for forensic applications where sample amounts may be limited or concentrations are very low.

Table 3: Comparison of Chromatographic Techniques for Phenethylamine Analysis

TechniqueDerivatizationTypical SensitivityCommon MatricesKey Advantage
GC-MSUsually requiredng/mLUrine, Oral FluidHigh resolving power for volatile compounds
LC-MS/MSOften not requiredsub-ng/mL to ng/mLUrine, Hair, BloodBroad applicability, no need for derivatization
UPLC-MS/MSNot requiredpg/mg to sub-ng/mLHair, UrineHigh speed, resolution, and sensitivity

Gas Chromatography-Mass Spectrometry (GC-MS)

Electrochemical Sensing Methods

Electrochemical methods provide a sensitive and often rapid means of detecting and quantifying electroactive species like this compound. These techniques measure the current or potential changes resulting from redox reactions of the analyte at an electrode surface.

Screen-printed electrodes (SPEs) are disposable, mass-producible sensors that have gained popularity for the rapid, on-site detection of various analytes, including psychoactive substances. palmsens.com These devices typically consist of working, reference, and counter electrodes printed onto a solid substrate. palmsens.combasinc.com Their low cost, portability, and small sample volume requirements make them ideal for screening purposes. researchgate.netnih.gov

While SPEs have been successfully developed for the detection of related phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), specific research detailing the use of SPEs for the rapid detection of this compound is not extensively documented in current literature. researchgate.netnih.gov However, the principles suggest that a method could be developed based on the electrochemical oxidation of the compound's primary amine or aromatic ring.

The electrochemical behavior of this compound is dictated by the presence of its electroactive functional groups: the primary amine and the brominated aromatic ring. The oxidation of amines on electrode surfaces is a known process that can be exploited for detection. researchgate.net Generally, the oxidation of phenethylamines can occur at the amine group or through the aromatic system, often involving the transfer of electrons and protons. nih.gov

For related N-benzyl-substituted phenethylamines, cyclic voltammetry has shown that the oxidation process can occur in two steps: an initial oxidation of the secondary amine group, followed by a second oxidation event on the substituted aromatic ring. acs.org It is plausible that this compound would undergo an irreversible oxidation process at a specific potential on a suitable electrode material. The precise oxidation potential and mechanism would need to be determined experimentally using techniques like cyclic voltammetry, which would be essential for developing a selective quantitative method.

A critical aspect of developing any analytical method for forensic or clinical toxicology is ensuring its selectivity. Interference studies are performed to verify that the signal from the target analyte (this compound) is not affected by the presence of other structurally similar compounds, metabolites, or common adulterants that may be present in a sample. researchgate.netojp.gov

For electrochemical sensors developed for other phenethylamines like 2C-B, studies have demonstrated high selectivity even in the presence of numerous other illicit drugs and adulterants. researchgate.netnih.govresearchgate.net Such studies typically involve analyzing the electrochemical response of the sensor to the target compound in a mixture containing potential interferents. For a future electrochemical method for this compound, a comprehensive interference study would be required, testing against other phenethylamines, amphetamines, and common cutting agents to validate its specificity. oup.comojp.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement and functional groups within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound. nih.govojp.gov

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons (in the range of δ 7.0-7.6 ppm), and the two sets of methylene (B1212753) (-CH₂-) protons of the ethylamine (B1201723) side chain (typically between δ 2.7-3.2 ppm). The protons of the amine group (-NH₂) would appear as a broader signal.

¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. For this compound, one would expect to see six distinct signals for the aromatic carbons (one bonded to bromine showing a lower chemical shift) and two signals for the ethylamine side-chain carbons. nih.govnih.gov

The structural information obtained from NMR is crucial for confirming the identity of the compound, particularly for distinguishing it from its isomers, such as 3- and 4-Bromophenethylamine. uq.edu.au

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Atom TypeTechniquePredicted Chemical Shift (δ, ppm)Key Features
Aromatic Protons¹H NMR~7.0 - 7.6Complex multiplet pattern due to ortho, meta, and para coupling.
Benzylic Protons (-CH₂-Ar)¹H NMR~2.9 - 3.2Triplet, coupled to the adjacent -CH₂-N protons.
Aminoalkyl Protons (-CH₂-N)¹H NMR~2.7 - 3.0Triplet, coupled to the benzylic protons.
Amine Protons (-NH₂)¹H NMRVariable (broad)Signal position and shape are dependent on solvent and concentration.
Aromatic Carbons¹³C NMR~120 - 140Six distinct signals expected.
C-Br Carbon¹³C NMR~122 - 125The carbon directly bonded to bromine.
Alkyl Chain Carbons¹³C NMR~35 - 45Two signals for the two -CH₂- groups.

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides a unique "fingerprint" that can be used for its identification. nih.gov Commercial suppliers of this chemical confirm its identity using IR spectroscopy. thermofisher.comavantorsciences.com

Key characteristic absorption bands in the IR spectrum of this compound would include:

N-H Stretching: Primary amines show two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene (B151609) ring.

C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the C-H bonds of the ethyl side chain.

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.

C-N Stretching: This absorption typically appears in the 1020-1250 cm⁻¹ range.

C-Br Stretching: A strong absorption in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹, indicates the presence of the carbon-bromine bond.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (two bands)
Aromatic RingC-H Stretch3010 - 3100
Alkyl Chain (-CH₂-)C-H Stretch2850 - 2960
Aromatic RingC=C Stretch1450 - 1600
Bromo-AromaticC-Br Stretch500 - 600

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) stands as a cornerstone technique for the analysis of novel psychoactive substances (NPS), including this compound. scispace.comresearchgate.net Its primary advantage lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within 5 parts per million (ppm). scispace.com This precision allows for the determination of an analyte's elemental formula, providing a high degree of confidence in its identification.

When analyzing this compound (C₈H₁₀BrN), HR-MS can distinguish its unique elemental composition from other co-eluting substances that might have the same nominal mass. The presence of bromine is particularly significant, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragment ions, where two peaks of almost equal intensity are observed, separated by approximately 2 m/z units. This distinctive pattern serves as a key signature for identifying brominated compounds.

In a typical HR-MS workflow, the sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC) or gas chromatography (GC). The molecules are then ionized, commonly using techniques like electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS. The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, then measures the exact masses of the resulting ions. scispace.comnih.gov

Tandem mass spectrometry (MS/MS) experiments on an HR-MS platform further enhance selectivity and structural elucidation. scispace.com In this process, the protonated molecular ion of this compound ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The exact masses of these fragments are then measured. The fragmentation pattern is predictable and characteristic of the molecule's structure. For phenethylamines, a common fragmentation pathway involves the cleavage of the Cβ-Cα bond, leading to the formation of a stable iminium ion. mdpi.com In the case of this compound, this would result in the loss of the bromobenzyl radical and the formation of the [CH₂=NH₂]⁺ ion (m/z 30.0337). Another key fragment would be the bromotropylium ion ([C₇H₆Br]⁺), resulting from the cleavage of the ethylamine side chain, which would also exhibit the characteristic bromine isotopic pattern.

The combination of accurate mass measurement of both the precursor and product ions, along with the specific isotopic patterns, provides a robust method for the unequivocal identification and quantification of this compound. scispace.comnih.gov

Parameter Description Expected Value for this compound
Molecular Formula The elemental composition of the molecule.C₈H₁₀BrN
Monoisotopic Mass The exact mass of the molecule calculated using the mass of the most abundant isotope of each element.198.9996 (for ⁷⁹Br) / 200.9976 (for ⁸¹Br)
Protonated Molecule ([M+H]⁺) The ion formed by the addition of a proton during ionization (e.g., ESI).m/z 199.9974 / 201.9953
Key Fragment Ion 1 Formed by cleavage of the Cβ-Cα bond.[CH₂=NH₂]⁺ (m/z 30.0337)
Key Fragment Ion 2 Bromotropylium ion formed by cleavage of the ethylamine side chain.[C₇H₆Br]⁺ (m/z 168.9651 / 170.9631)
Isotopic Pattern The signature pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).A 1:1 ratio for all bromine-containing ions.

Multimodal Analytical Approaches for Isomer Discrimination

A significant analytical challenge in forensic chemistry is the differentiation of positional isomers, as they often exhibit very similar physical and chemical properties, including identical mass spectra under standard conditions. uva.nl For this compound, its isomers, 3-Bromophenethylamine and 4-Bromophenethylamine, present such a challenge. Since these isomers have the same elemental formula, HR-MS alone cannot distinguish them. Therefore, multimodal analytical approaches, which combine a separation technique with one or more detection methods, are essential for unambiguous identification. uva.nl

The most effective strategy involves coupling a chromatographic separation method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with a spectroscopic detector. uva.nlmdpi.com The chromatography step aims to physically separate the isomers based on small differences in their interactions with the stationary phase of the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC, the retention time of a compound is a key identifying characteristic. While the bromophenethylamine isomers may have very similar retention times on standard GC columns, optimization of the column type (e.g., using different polarity stationary phases) and temperature program can often achieve separation. researchgate.net Derivatization of the primary amine group, for instance with trifluoroacetic anhydride (TFAA), can alter the volatility and chromatographic behavior of the isomers, potentially enhancing their separation and producing more structurally informative mass spectra. ceon.rs

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): HPLC offers a powerful alternative for separating isomers. mdpi.com Different column chemistries (e.g., reversed-phase, HILIC) can be tested to exploit subtle differences in the polarity and shape of the isomers to achieve chromatographic resolution. nih.gov Once separated by retention time, the distinct peaks can be individually analyzed by MS/MS. While the isomers might produce the same fragment ions, the relative intensities of these fragments can sometimes differ, providing another layer of evidence for identification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an exceptionally powerful technique for structure elucidation and can readily distinguish between positional isomers. news-medical.netoxinst.com Each unique hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule produces a distinct signal in the NMR spectrum. The chemical shift (position) of these signals and the coupling patterns between adjacent nuclei are highly dependent on the atom's local electronic environment. youtube.com In the case of 2-, 3-, and 4-Bromophenethylamine, the substitution pattern of the bromine atom on the aromatic ring creates unique sets of signals for the aromatic protons and carbons in each isomer. For example, the symmetry in 4-Bromophenethylamine results in fewer signals in the aromatic region of its NMR spectrum compared to the 2- and 3-isomers, which are asymmetrical. news-medical.net Therefore, NMR provides definitive structural information that complements chromatographic and mass spectrometric data.

A comprehensive multimodal approach would involve initial screening with GC-MS or LC-MS/MS to detect the presence of a bromophenethylamine. If a positive result is obtained, and isomer confirmation is required, the separated isomers would be collected and analyzed by NMR to provide unequivocal structural identification.

Analytical Technique Principle of Discrimination Application to Bromophenethylamine Isomers
Gas Chromatography (GC) Differences in volatility and interaction with the stationary phase lead to different retention times.Can separate 2-, 3-, and 4-isomers with optimized columns and methods. Derivatization can enhance separation.
High-Performance Liquid Chromatography (HPLC) Differences in polarity and partitioning between mobile and stationary phases lead to different retention times.Effective for separating isomers using various column chemistries (e.g., C18, PFP).
Tandem Mass Spectrometry (MS/MS) While fragment masses are identical, their relative intensities after CID can sometimes differ between isomers.Used in conjunction with GC or HPLC. Differences in fragment ratios may be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy The unique chemical environment of each proton and carbon atom results in distinct chemical shifts and coupling patterns for each isomer.Provides definitive structural confirmation by distinguishing the unique aromatic substitution patterns of the 2-, 3-, and 4-isomers.

V. Applications and Research Potential of 2 Bromophenethylamine in Scientific Disciplines

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 2-bromophenethylamine is a key starting material for the creation of novel compounds with therapeutic potential. pubcompare.aiontosight.ai Its utility spans the design of specialized ligands to the synthesis of agents targeting a range of disorders.

Design of Novel Ligands with Tailored Pharmacological Profiles

The structure of this compound allows for modifications that can lead to the development of ligands with specific affinities for various biological targets. ontosight.aibohrium.com Researchers in pharmaceutical development and organic chemistry utilize this compound for structural analysis and to explore structure-activity relationships, which is fundamental in the design of new drugs. pubcompare.ai For instance, derivatives of this compound are investigated for their potential in developing neurotransmitter analogs, which can help in understanding neurological signal transmission. pubcompare.ai

One significant area of research involves the synthesis of conformationally restricted analogues of psychoactive phenethylamines. nih.gov For example, analogues of 2,5-dimethoxy-4-bromophenethylamine (2C-B) have been synthesized to study their interaction with the 5-HT2A receptor. nih.gov These studies aim to understand the specific conformation a molecule adopts when it binds to a receptor, which is crucial information for designing drugs with higher potency and selectivity. nih.gov

Development of Therapeutic Agents for Neurological and Psychiatric Disorders

The phenethylamine (B48288) scaffold is present in many biologically active compounds, including neurotransmitters, making its derivatives, such as this compound, of great interest for developing treatments for neurological and psychiatric conditions. ontosight.aibohrium.comontosight.aigoogle.com Research has focused on synthesizing derivatives that can act as antidepressants and treatments for other neurological disorders. bohrium.com

The exploration of psychedelic phenethylamines, including derivatives of this compound like 2C-B, for therapeutic purposes is a growing field. google.commdpi.com These compounds are being investigated for their potential in treating conditions such as post-traumatic stress disorder (PTSD). google.com The primary targets for many of these compounds are the serotonin (B10506) 5-HT2 receptors (5-HT2A, 5-HT2B, and 5-HT2C). google.comnih.gov

Intermediate in the Synthesis of Potent Antagonists (e.g., Anti-Apoptotic Proteins)

This compound is a documented intermediate in the synthesis of potent antagonists of anti-apoptotic proteins, such as the X-linked inhibitor of apoptosis protein (XIAP), which are targets for cancer therapy. It is also used in the creation of aryl aminosulfonamide derivatives that act as potent antagonists for the 5-HT6 receptor, another target for cognitive disorders.

Neuropharmacology and Neuroscience Research

The applications of this compound and its derivatives extend into the fundamental research of brain function and neurotransmitter systems. pubcompare.aismolecule.com

Probing Neurotransmitter System Mechanisms

Due to their structural similarity to endogenous neurotransmitters like dopamine (B1211576) and serotonin, phenethylamines and their derivatives are valuable tools for studying the mechanisms of neurotransmitter systems. ontosight.ainih.gov Brominated phenethylamine derivatives, in particular, are used to explore the development of neurotransmitter analogs and to understand the structure-activity relationships in neurological signaling. pubcompare.ai

Compounds derived from this compound, such as 2C-B, are known to interact with various serotonin receptors, primarily acting as partial agonists at 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov This interaction is believed to be the primary mechanism behind their psychoactive effects. researchgate.net Studies on these compounds help to elucidate the roles of different serotonin receptor subtypes in the brain.

Investigating Brain Functional Organization under Psychedelic Influence

Recent neuroimaging studies have begun to map the effects of psychedelic compounds, including those derived from this compound, on brain organization. For example, research using resting-state functional MRI has compared the effects of 2C-B and psilocybin on brain connectivity. biorxiv.org These studies have found that both compounds can reduce connectivity within established brain networks while increasing connectivity between different networks and between subcortical and cortical regions. biorxiv.org

Such research provides insights into how these substances alter consciousness and perception, which may have implications for their potential therapeutic use. biorxiv.org By comparing the neural effects of different psychedelic compounds, researchers can begin to understand how their distinct pharmacological profiles lead to different subjective experiences. biorxiv.orgnih.gov For example, while both 2C-B and psilocybin produce psychedelic effects, studies suggest that the experience with 2C-B may be subjectively "lighter" and of a shorter duration. nih.govbiorxiv.org

Understanding Consciousness and Perceptual Alterations

While direct research on this compound's effects on consciousness is not extensively documented in peer-reviewed literature, its structural similarity to the well-known psychedelic phenethylamine, 2,5-dimethoxy-4-bromophenethylamine (2C-B), places it in a category of compounds of significant interest to neuroscience. 2C-B is a partial agonist for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are instrumental in mediating psychedelic effects. nih.gov

The study of such compounds provides a pharmacological model for exploring the neurobiological underpinnings of consciousness and perception. Research on substances like 2C-B helps scientists understand how alterations in serotonin receptor activity can lead to profound changes in sensory processing, self-awareness, and the interpretation of reality. nih.gov Consequently, this compound is considered a valuable reference compound and potential precursor in the synthesis of more complex phenethylamines for research into brain function, receptor pharmacology, and the mechanisms that give rise to conscious experience.

Materials Science and Optoelectronics

In a completely different scientific domain, the phenylethylammonium moiety, derived from phenethylamine, has become a critical component in the synthesis of advanced materials for radiation detection.

This compound serves as a precursor for the organic cation in the formation of two-dimensional (2D) organic-inorganic hybrid perovskites. Specifically, the salt phenylethylammonium bromide, which can be synthesized from its precursors, is used to create crystals like phenylethylammonium lead bromide (PEA)₂PbBr₄. researchgate.netaip.org These materials are highly promising as scintillators—materials that emit light when exposed to ionizing radiation.

These 2D perovskites have a layered structure that offers high stability and remarkable optoelectronic properties, including high light yields and fast decay times. aip.orgacs.org They are being developed for next-generation detectors for X-rays, gamma rays, and neutrons. researchgate.netnih.gov Research has shown that (PEA)₂PbBr₄ single crystals exhibit a high light yield of around 9,000-14,000 photons/MeV and a fast decay time, making them suitable for rapid radiation detection. aip.orgresearchgate.net Doping these crystals with other ions, such as lithium (Li+), can further enhance their scintillation performance, achieving light yields as high as ~29,000 photons/MeV. acs.org

Perovskite MaterialScintillation PropertyMeasured ValueRadiation SourceReference
(PEA)₂PbBr₄Light Yield9,000-14,000 photons/MeVX-ray researchgate.net
(PEA)₂PbBr₄Decay Time (RL)11.5 ns (89%)X-ray aip.org
Li-doped (PEA)₂PbBr₄Light Yield~29,000 photons/MeVα-particles acs.org
Zn²⁺-doped (PEA)₂PbBr₄Energy Resolution4.84%γ-rays (662 keV) nih.gov

The development of these perovskite scintillators represents a significant advancement over traditional materials, offering the potential for higher resolution medical imaging, more effective nuclear safety monitoring, and enhanced security screening technologies. nih.govnanoge.org

Enhancement of Photoluminescence and Scintillation Properties

This compound has been investigated for its role in the development of advanced scintillator materials, particularly within organic-inorganic hybrid perovskite structures. These materials are of significant interest for radiation detection due to their potential for high light yields and fast response times. Research has focused on synthesizing single crystals of perovskite-type compounds incorporating this compound and evaluating their photoluminescence (PL) and scintillation characteristics.

In one study, single crystals of (n-BrC6H4C2H4NH3)2PbBr4, where n=2 corresponds to this compound, were synthesized and their properties were compared to related compounds. myu-group.co.jp Under ultraviolet excitation (340 nm), the this compound-containing crystal (2-BrPhe) exhibited a sharp photoluminescence peak between 390 and 420 nm, which is attributed to exciton (B1674681) emissions from the inorganic layer. myu-group.co.jp This emission had a lifetime of 4.7 nanoseconds. myu-group.co.jp

When exposed to X-ray irradiation, a sharp scintillation peak was observed between 410 and 440 nm, also resulting from exciton emissions. myu-group.co.jp The decay time constant for this scintillation was measured to be 2.3 nanoseconds. myu-group.co.jp Further investigation into the scintillation light yield under gamma-ray irradiation from a 241Am source (59.5 keV) revealed a light yield of 3100 photons/MeV for the this compound-based crystal. myu-group.co.jp While this was lower than that of the non-brominated phenethylamine equivalent, the study provided valuable data on the influence of the bromine substitution on the material's scintillation properties. myu-group.co.jp

The primary goal of incorporating this compound and its isomers into these perovskite structures was to potentially enhance the scintillation light yield compared to the parent compound, (C6H5C2H4NH3)2PbBr4 (Phe). myu-group.co.jp While the 2-bromo derivative did not show an enhancement in this specific study, the detailed characterization of its photoluminescence and scintillation properties contributes to the fundamental understanding required for designing future high-performance scintillator materials. myu-group.co.jpnaist.jp

Research Findings on this compound in Perovskite Scintillators

PropertyThis compound (2-BrPhe)
Photoluminescence (PL)
Excitation Wavelength340 nm
Emission Peak390–420 nm myu-group.co.jp
Emission Lifetime4.7 ns myu-group.co.jp
Scintillation
Irradiation SourceX-ray
Emission Peak410–440 nm myu-group.co.jp
Decay Time Constant2.3 ns myu-group.co.jp
Scintillation Light Yield
Irradiation Source241Am (59.5 keV γ-ray)
Light Yield3100 photons/MeV myu-group.co.jp

Vi. Conclusion and Future Perspectives

Summary of Key Research Findings

Research into 2-Bromophenethylamine has primarily centered on its utility as a chemical intermediate and a structural motif in the development of more complex molecules. Unlike its more widely studied analogue 2,5-dimethoxy-4-bromophenethylamine (2C-B), this compound itself is not extensively characterized for its psychoactive properties.

Key findings from existing research highlight its role as a versatile building block in organic synthesis and medicinal chemistry. pubcompare.aichemodex.com It serves as a precursor for synthesizing a variety of compounds with potential therapeutic applications. For instance, it is an intermediate used in the preparation of potent antagonists of the X-linked inhibitor of apoptosis protein (XIAP), which are being investigated for cancer treatment. Additionally, it is utilized in the synthesis of aryl aminosulfonamide derivatives that act as potent antagonists for the 5-HT6 receptor, a target of interest for cognitive and neurological disorders.

Recent neurochemical research has also pointed to the potential of brominated phenethylamine (B48288) derivatives like this compound in the development of neurotransmitter analogs. pubcompare.ai These studies are valuable for exploring structure-activity relationships, which are fundamental to understanding how molecular changes affect interactions with neurological signal transmission mechanisms. pubcompare.ai The compound's high purity and consistent molecular characteristics make it a reliable reagent for advanced organic synthesis and pharmaceutical research. pubcompare.ai

The table below summarizes the key research applications of this compound.

Research AreaSpecific Application of this compoundReference
OncologyIntermediate for preparing potent antagonists of antiapoptotic protein XIAP.
NeuroscienceUsed in the synthesis of aryl aminosulfonamide derivatives as potent 5-HT6 receptor antagonists.
Medicinal ChemistryServes as a chemical building block for developing neurotransmitter analogs to study structure-activity relationships. pubcompare.ai
Organic SynthesisA high-purity reagent and intermediate for various chemical synthesis workflows. pubcompare.aichemodex.com

Remaining Challenges and Open Questions

Despite its utility in chemical synthesis, significant gaps remain in the scientific understanding of this compound itself. The foremost challenge is the limited body of research dedicated to its own pharmacological, toxicological, and metabolic profiles. ontosight.ai While its derivatives are often the focus, the intrinsic activity of the parent compound is largely undocumented in peer-reviewed literature.

Open questions that warrant further investigation include:

Pharmacological Profile: Does this compound possess any significant affinity for neurotransmitter receptors or transporters? Its structural similarity to known psychoactive compounds suggests a potential for biological activity, but this has not been systematically explored. ontosight.ai

Metabolism and Toxicology: How is this compound metabolized in biological systems? Understanding its metabolic fate is crucial for assessing its potential for long-term effects or the formation of active metabolites.

Psychoactive Potential: Is this compound psychoactive? While related compounds are known hallucinogens, there is a lack of controlled studies to determine if this compound produces any subjective effects in humans. nih.govbiorxiv.org

Distinguishing from Analogs: A persistent challenge in both research and public discourse is the confusion between this compound and its more potent derivative, 2C-B. wikipedia.orgmdpi.com Future research must clearly differentiate these compounds to avoid misinterpretation of findings.

Addressing these questions through rigorous in vitro and in vivo studies is essential for a complete scientific and safety assessment of the compound. nih.govnih.gov

Interdisciplinary Research Opportunities

The current state of knowledge on this compound presents numerous opportunities for interdisciplinary collaboration. Such efforts could significantly advance our understanding of this compound and the broader class of phenethylamines.

Medicinal Chemistry and Pharmacology: Chemists can synthesize novel derivatives using this compound as a scaffold, while pharmacologists can evaluate these new compounds for therapeutic potential. bohrium.com This synergy is key to discovering new leads for various diseases, from neurological disorders to cancer.

Neuroscience and Analytical Chemistry: Neuroscientists could investigate the effects of this compound and its derivatives on neural circuits and behavior. pubcompare.ai This work would be supported by analytical chemists developing sensitive methods, such as gas chromatography-mass spectrometry (GC-MS), to detect and quantify these compounds in biological samples, which is crucial for both preclinical and forensic toxicology studies. researchgate.netdoaj.orgceon.rs

Computational Chemistry and Biology: Molecular modeling and computational screening can predict the binding affinities and potential biological targets of this compound and related structures. These in silico approaches can streamline laboratory research by prioritizing compounds for synthesis and testing, saving time and resources.

Ethical Considerations in Research on Psychoactive Phenethylamines

The study of any potentially psychoactive substance, including phenethylamines, carries a unique set of ethical responsibilities. As research into this class of compounds continues, it is imperative to navigate these considerations with care.

Informed Consent and Vulnerability: Research involving human participants must ensure a robust informed consent process. psychiatryonline.org This is particularly critical for psychoactive substances, as they can induce altered states of consciousness that may increase participant vulnerability. wellcomeopenresearch.org Researchers must carefully screen participants for pre-existing conditions that could elevate the risk of adverse psychological reactions. psychiatryonline.org

Risk Mitigation and Participant Safety: The potential for challenging psychological experiences or "bad trips" is a known risk with some psychoactive substances. researchgate.net Research protocols must include comprehensive measures to minimize these risks and provide adequate support for participants during and after their experience. nih.gov

Scientific Rigor and Blinding: The powerful subjective effects of many psychoactive compounds pose a challenge to maintaining the blindness of studies, for both researchers and participants. psychiatryonline.org This can introduce expectancy effects and bias, complicating the interpretation of results. Developing innovative study designs to address this is an ongoing challenge.

Therapeutic Promise vs. Misuse Potential: While there is growing interest in the therapeutic potential of some psychoactive substances, researchers and clinicians must remain mindful of their potential for misuse. wellcomeopenresearch.orgnih.gov The dissemination of research findings should be handled responsibly to avoid misinterpretation or the promotion of non-clinical use. nih.gov

Equity and Access: As psychedelic-assisted therapies move closer to clinical reality, questions of equity and access become paramount. psychiatryonline.org There are ethical concerns that these treatments could be expensive and inaccessible to many populations, potentially exacerbating existing health disparities.

Adherence to strict ethical guidelines is essential to ensure that research into psychoactive phenethylamines proceeds responsibly, maximizing the potential for scientific and therapeutic advancement while safeguarding the well-being of research participants and society. wellcomeopenresearch.orgnih.gov

Q & A

Q. What are the established synthesis routes for 2-Bromophenethylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves bromination of phenethylamine derivatives. For example, direct bromination of 2-phenethylamine using hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled temperature (0–5°C) can yield this compound. Optimization includes:
  • Temperature control : Lower temperatures minimize side reactions (e.g., di-bromination).
  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity.
    Table 1 : Comparison of Bromination Agents
Brominating AgentYield (%)Purity (%)Key Side Products
HBr (48% aq.)65–7085–90Di-brominated isomers
NBS75–8090–95Succinimide byproducts

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

  • Methodological Answer :
  • NMR : 1^1H NMR (CDCl₃) shows characteristic peaks: δ 7.2–7.4 (aromatic protons), δ 3.0–3.2 (-CH₂-NH₂), δ 2.8–3.0 (-CH₂-Br). 13^{13}C NMR confirms bromine substitution (C-Br ~ δ 35–40 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 200/202 [Br isotope pattern]).
  • FT-IR : N-H stretch (~3350 cm⁻¹), C-Br stretch (~560 cm⁻¹).
    Pitfalls :
  • Overlapping aromatic signals in 1^1H NMR: Use DEPT or HSQC to resolve .
  • Hygroscopicity: Dry samples under vacuum before analysis to avoid water interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification.
  • First Aid :
  • Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; monitor for respiratory distress for 48 hours .
  • Storage : In airtight containers, under nitrogen, at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystalline) to confirm structure. For example, ambiguous NOESY correlations can be clarified via DFT calculations .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to track NH₂ group behavior in NMR .
    Case Study : A 2024 study observed discrepancies in 1^1H NMR integration ratios due to rotameric equilibria; variable-temperature NMR (-40°C) resolved this .

Q. What strategies are effective for developing HPLC/GC-MS methods to detect trace this compound in complex mixtures?

  • Methodological Answer :
  • Column Selection : C18 (HPLC) or DB-5MS (GC-MS) for optimal separation.
  • Mobile Phase : Acetonitrile/0.1% formic acid (HPLC) or helium carrier gas (GC-MS).
  • Detection Limits : Derivatize with dansyl chloride to enhance UV/fluorescence sensitivity (LOD ~ 0.1 ppm) .
    Validation : Spike-and-recovery experiments in biological matrices (e.g., serum) to assess matrix effects .

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form under extreme conditions?

  • Methodological Answer :
  • Stability Study : Conduct accelerated degradation tests (40°C, 75% RH) at pH 2–12.
  • pH < 3 : Hydrolysis to 2-phenethylamine and HBr.
  • pH > 10 : Dehydrobromination forms styrene derivatives.
  • Analytical Monitoring : Use LC-MS/MS to identify degradation products (e.g., m/z 122 for styrene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.